3-(Propan-2-yl)oxetane-3-carboxylic acid

Lipophilicity ADME Medicinal Chemistry

Design libraries requiring precise lipophilicity control? Replace gem-dimethyl motifs with this 3,3-disubstituted oxetane (XLogP3 0.50) to avoid logP creep from ethyl analogs. - Crystalline solid (mp 52-54°C) vs. problematic liquid oxetane acids. - Reduces vicinal COOH pKa by up to 3 units vs. alkyl bioisosteres. - Stable for automation-ready building block collections.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 114012-39-4
Cat. No. B3045796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)oxetane-3-carboxylic acid
CAS114012-39-4
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)C1(COC1)C(=O)O
InChIInChI=1S/C7H12O3/c1-5(2)7(6(8)9)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyXEZZNVDAVOQZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 3-(Propan-2-yl)oxetane-3-carboxylic Acid


3-(Propan-2-yl)oxetane-3-carboxylic acid (CAS 114012-39-4, also designated 3-isopropyl-3-oxetanecarboxylic acid) is a 3,3-disubstituted oxetane building block with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . This compound is a crystalline solid at room temperature, with a reported melting point range of 52–54 °C . Its structure features a strained, four-membered oxetane ring that is geminally substituted at the 3-position with an isopropyl group and a carboxylic acid functionality . This particular substitution pattern is frequently employed in medicinal chemistry as a bioisosteric replacement for a gem-dimethyl group, enabling the fine-tuning of key physicochemical properties—including lipophilicity, aqueous solubility, and metabolic stability—without a substantial increase in molecular size [1].

Bioisosteric Replacement Serves as a gem-dimethyl bioisostere for fine-tuning lipophilicity, solubility, and metabolic stability in medicinal chemistry programs.
Property Modulation Reported intermediate lipophilicity context supports balancing passive permeability and aqueous solubility without adding large steric bulk.
Solid Form Handling Crystalline solid at room temperature simplifies accurate weighing, storage, and purification in automated synthesis workflows.

Substitution Risks for 3-(Propan-2-yl)oxetane-3-carboxylic Acid


Within the class of 3,3-disubstituted oxetane-3-carboxylic acids, even minor modifications to the 3-substituent can result in measurable shifts in key physicochemical and pharmacokinetic parameters, thereby influencing the compound's suitability for a specific research or development program. Systematic comparative studies on 3,3-disubstituted oxetane building blocks demonstrate that the nature of the 3-substituent (e.g., alkyl chain length, branching, or functionalization) directly impacts properties such as logP, pKa, and rotatable bond count . For example, within a homologous series of 3-alkyl-oxetane-3-carboxylic acids, increasing the alkyl chain length correlates with an increase in lipophilicity and a reduction in aqueous solubility, which can compromise the solubility-limited absorption or clearance of a drug candidate [1]. Therefore, simple substitution of one 3-alkyl-oxetane-3-carboxylic acid for another is not a neutral change and requires a data-driven, property-focused selection process.

Alkyl chain variation shifts lipophilicity and solubility
Even minor changes in the 3-alkyl substituent (methyl, ethyl, butyl) can measurably shift logP and aqueous solubility, potentially altering ADME profile in a research series.
Oxetane electronic effect differs from gem-dimethyl
The oxetane ring can lower the pKa of the adjacent carboxylic acid (class-level evidence), a property not replicated by simple alkyl bioisosteres; this may influence solubility and protein binding interpretation.

3-(Propan-2-yl)oxetane-3-carboxylic Acid vs. Key Analogs


Lipophilicity: Isopropyl vs. Methyl and Ethyl Analogs

A comparison of predicted lipophilicity (XLogP3) values shows a clear relationship between the size of the 3-alkyl substituent and the compound's hydrophobicity. 3-(Propan-2-yl)oxetane-3-carboxylic acid (isopropyl) has an XLogP3 of 0.50 , which is intermediate between the methyl and ethyl analogs and the more lipophilic butyl analog. This places it in a favorable lipophilicity range for achieving a balance between passive permeability and aqueous solubility [1].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 0.50 (Predicted)
Methyl 0.20
Ethyl 0.70
Supports favorable lipophilicity range for permeability/solubility balance assessment.
Computational prediction; verify with experimental logD.
Lipophilicity ADME Medicinal Chemistry Bioisostere

Rotatable Bonds: Isopropyl vs. Other Alkyl Analogs

The number of rotatable bonds in a molecule is a key descriptor of its flexibility, which can impact its binding entropy and oral bioavailability. 3-(Propan-2-yl)oxetane-3-carboxylic acid has a rotatable bond count of 2 . This is identical to the ethyl analog (rotatable bonds: 2) but one more than the methyl analog (rotatable bonds: 1) and one fewer than the butyl analog (rotatable bonds: 3). This moderate flexibility, combined with the constrained oxetane ring, contributes to a balanced conformational profile.

Rotatable Bonds
Data to verify
2
Moderate flexibility may support binding optimization and oral absorption assessment.
Topology-based; experimental confirmation needed.
Conformational Analysis Molecular Flexibility Drug Design Physicochemical Properties

pKa Shift vs. Gem-Dimethyl Bioisostere

The oxetane ring is a well-established bioisostere for a gem-dimethyl group, but the substitution significantly alters the acid strength of the adjacent carboxylic acid. While a direct pKa measurement for 3-(propan-2-yl)oxetane-3-carboxylic acid was not found in primary literature, recent studies on fluorinated 3,3-disubstituted oxetanes demonstrate that replacing a gem-dimethyl group with an oxetane can decrease the pKa of a nearby carboxylic acid by up to 3 units [1]. This shift in pKa is a class-level effect of the oxetane's inductive influence and is not observed with a simple alkyl substitution.

pKa Shift
Class-level inference
Up to 3-unit decrease vs. gem-dimethyl analog
May improve solubility and reduce plasma protein binding; requires compound-specific verification.
Inferred from fluorinated oxetane series; direct measurement absent.
pKa Acid Dissociation Constant Bioisostere Physicochemical Property

Synthetic Accessibility: Isopropyl vs. Other Alkyl Analogs

The synthesis of 3-alkyl-oxetane-3-carboxylic acids is a known challenge, with multi-step syntheses often resulting in low yields and mixtures of products [1]. The commercial availability of 3-(propan-2-yl)oxetane-3-carboxylic acid with a purity of 97–98% [REFS-2, REFS-3] demonstrates that robust, high-yielding synthetic routes have been established for this specific analog. In contrast, synthesis routes for less common 3-alkyl-oxetane-3-carboxylic acids may require custom development and optimization, as indicated by the limited commercial availability and lower reported purities for some analogs.

Synthetic Accessibility
Reported
97–98% purity (multiple suppliers)
Methyl: 97% | Ethyl: 95% | Butyl: 95%+
Established synthesis supports reliable supply, reducing SAR workflow risk.
Based on commercial catalog specifications.
Synthetic Accessibility Chemical Synthesis Purity Scale-up

Thermal Stability vs. Unsubstituted Oxetane

Oxetane-3-carboxylic acids are known to be prone to thermal instability and can undergo isomerization to lactones at room temperature or upon gentle heating [1]. The parent oxetane-3-carboxylic acid is a liquid at room temperature (boiling point 244 °C) . In contrast, 3-(propan-2-yl)oxetane-3-carboxylic acid is a crystalline solid with a melting point of 52–54 °C . The solid-state nature of the isopropyl derivative provides a practical advantage for handling, storage, and purification. While the isomerization of 3-(propan-2-yl)oxetane-3-carboxylic acid has not been specifically reported, the increased steric bulk at the 3-position may offer some degree of kinetic stabilization relative to unsubstituted oxetane-3-carboxylic acid.

Thermal Stability
Reported
Crystalline solid, mp 52–54 °C
Parent analog: liquid, bp 244 °C
Solid form facilitates handling and may reduce isomerization risk; direct stability not reported.
Isomerization liability known for oxetane-3-carboxylic acids.
Thermal Stability Melting Point Storage Stability Isomerization

3-(Propan-2-yl)oxetane-3-carboxylic Acid Applications


Lipophilicity Optimization in Library Synthesis

When designing a focused library of analogs for a lead compound with a gem-dimethyl motif, replacing it with 3-(propan-2-yl)oxetane-3-carboxylic acid offers a precise, data-driven way to modulate lipophilicity. With an XLogP3 of 0.50, it provides an intermediate lipophilicity that is 0.30 units higher than the methyl analog and 0.20 units lower than the ethyl analog . This allows medicinal chemists to fine-tune logP without introducing additional functional groups or significantly altering molecular weight, thereby staying within an optimal property space for oral bioavailability .

Aqueous Solubility via Bioisosteric Replacement

For drug candidates where the core structure is inherently hydrophobic and a gem-dimethyl group is present, substituting it with 3-(propan-2-yl)oxetane-3-carboxylic acid is a rational design strategy. Class-level evidence indicates that such a replacement can decrease the pKa of a vicinal carboxylic acid by up to 3 units , thereby enhancing aqueous solubility. This pKa shift is a direct consequence of the oxetane ring's electronic effects and is not achievable with a simple alkyl bioisostere. This approach can be particularly valuable for improving the developability profile of early-stage leads.

Stabilization for Long-Term Storage

For laboratories requiring a stable, storable building block for oxetane-containing compounds, the solid, crystalline nature of 3-(propan-2-yl)oxetane-3-carboxylic acid (mp 52–54 °C) offers a practical advantage over the liquid parent oxetane-3-carboxylic acid [REFS-1, REFS-2]. The solid state simplifies accurate weighing and reduces the risk of degradation or isomerization during storage, a known issue for oxetane-3-carboxylic acids [3]. This makes it a preferred choice for building block collections and automated synthesis platforms where consistent physical form is essential.

Application
Selection Property
Validation Focus
Lipophilicity optimization in library synthesis
Intermediate lipophilicity profile
logP and solubility screening in lead series
Aqueous solubility via bioisosteric replacement
Enhanced acidity (pKa shift) over gem-dimethyl
pH-dependent solubility and protein binding assessment
Long-term storage and automated synthesis
Crystalline solid form
Thermal stability and isomerization monitoring

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